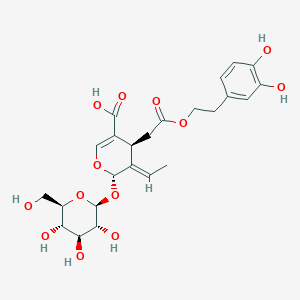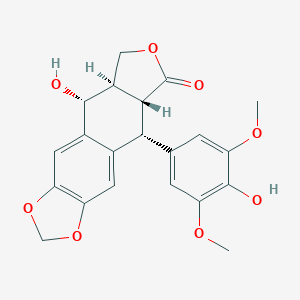
O-Desmethylangolensin
描述
O-脱甲基安哥拉素是一种植物雌激素,是肠道细菌对大豆植物雌激素染料木素的代谢产物。 它在某些体内产生,这些体内拥有能够代谢染料木素的特定肠道细菌。 这种化合物与多种健康影响有关,包括乳房 X 线摄影密度和骨密度的增加 .
作用机制
O-脱甲基安哥拉素通过与雌激素受体的相互作用发挥作用。 它与雌激素受体结合,模拟内源性雌激素的作用。 这种相互作用会影响各种生理过程,包括细胞增殖、分化和凋亡 。 该化合物的抗氧化活性也有助于其对氧化应激的保护作用 .
生化分析
Biochemical Properties
O-DMA is less structurally similar to 17b-estradiol than its parent compound, daidzein . Thus, it may exhibit different biological actions than daidzein . Evidence from in vitro studies suggests that O-DMA has several cancer-related biological actions .
Cellular Effects
O-DMA has been shown to significantly inhibit cell proliferation in a dose-dependent manner following treatment for 48 and 72 hours . It resulted in the significant induction of apoptosis and the promotion of cell cycle arrest at the G1/S and G2/M phases .
Molecular Mechanism
O-DMA modulates the cyclin-dependent kinases (CDKs), with a decrease in CDK2 and CDK4 and an increase in CDK6, and downregulates cyclin D and E . With respect to the G2/M-related proteins, O-DMA causes a reduction in CDK1, together with a slight increase in cyclin A and B . In addition, O-DMA downregulates p21Cip1 and p27Kip1, but not p16INK4a and p15INK4b, and interacts with the CDK6-cyclin D and CDK1-cyclin B complexes .
Temporal Effects in Laboratory Settings
The effects of O-DMA on cell proliferation and apoptosis were observed after 48 and 72 hours of treatment, but not after 24 hours . This suggests that the effects of O-DMA may change over time in laboratory settings.
Metabolic Pathways
O-DMA is an intestinal bacterial metabolite of daidzein, an isoflavone compound . Several species of gut bacteria are able to metabolize daidzein to equol or a ring-fission product, O-DMA .
准备方法
合成路线和反应条件
O-脱甲基安哥拉素可以通过细菌代谢从染料木素合成。 一种新型耐氧细菌 Aeroto-AUH-JLC108 来自梭状芽孢杆菌属。 AUH-JLC108 已被证明能够在有氧条件下将染料木素高效地转化为 O-脱甲基安哥拉素 。 反应条件涉及使用大气氧,与厌氧条件相比,这显著提高了生物转化能力。
工业生产方法
O-脱甲基安哥拉素的工业生产主要依赖于使用特定细菌菌株对染料木素进行生物转化。 该过程涉及在受控条件下分离和驯化能够将染料木素转化为 O-脱甲基安哥拉素的细菌。 使用耐氧菌株,例如 Aeroto-AUH-JLC108,可以提高生产过程的效率和产量 .
化学反应分析
反应类型
O-脱甲基安哥拉素会发生多种化学反应,包括氧化、还原和取代。 一个值得注意的反应是贝叶尔-维利格氧化,它将 O-脱甲基安哥拉素转化为 2-(4-羟基苯基)丙酸 .
常用试剂和条件
氧化: 使用过酸进行贝叶尔-维利格氧化。
还原: 使用钯碳催化氢化。
取代: 使用卤素或硝基进行亲电芳香取代。
主要产物
氧化: 2-(4-羟基苯基)丙酸。
还原: 二氢-O-脱甲基安哥拉素。
取代: O-脱甲基安哥拉素的卤代或硝基衍生物。
科学研究应用
O-脱甲基安哥拉素因其潜在的健康益处和生物活性而得到广泛研究。 它表现出植物雌激素特性,并已评估其在癌症预防、骨骼健康和心血管健康方面的作用 。 此外,它还作为一种标志物,用于表明存在能够代谢染料木素的特定肠道细菌,这对个性化营养和肠道健康具有意义 .
相似化合物的比较
类似化合物
依克多因: 染料木素的另一种肠道细菌代谢产物,具有类似的植物雌激素特性。
染料木素: O-脱甲基安哥拉素的母体化合物。
染料木素: 另一种具有植物雌激素活性的大豆异黄酮。
独特之处
O-脱甲基安哥拉素的独特之处在于它是由特定肠道细菌产生的,并且与其他植物雌激素相比具有独特的生物活性。 与结构与 17β-雌二醇更为相似的依克多因不同,O-脱甲基安哥拉素表现出不同的结合亲和力和生物学作用 .
属性
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-9(10-2-4-11(16)5-3-10)15(19)13-7-6-12(17)8-14(13)18/h2-9,16-18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJPNKPFDDUBFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)C(=O)C2=C(C=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40873154 | |
| Record name | O-Desmethylangolensin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40873154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | O-Desmethylangolensin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004629 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
21255-69-6 | |
| Record name | O-Desmethylangolensin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21255-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-Desmethylangolensin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021255696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Desmethylangolensin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40873154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21255-69-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-DESMETHYLANGOLENSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SCY1S10OK4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | O-Desmethylangolensin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004629 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


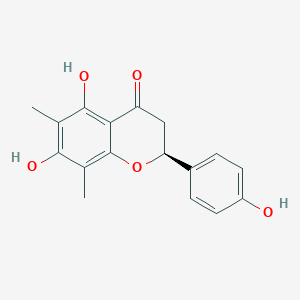
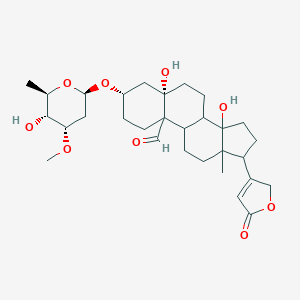


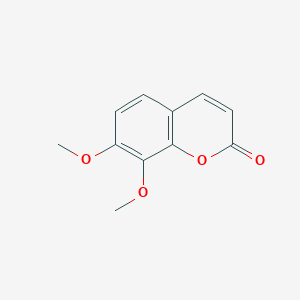
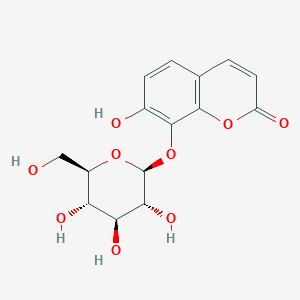

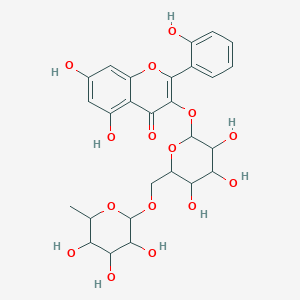

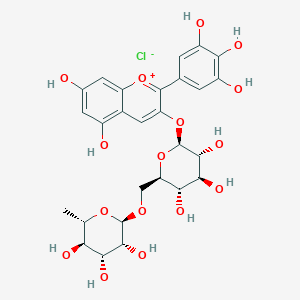
![7-[(E)-7-hydroxy-3,7-dimethyl-6-oxooct-2-enoxy]chromen-2-one](/img/structure/B190934.png)
